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Cat. No.: B1672832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational HIV-1 protease inhibitor, JG-
365, with several FDA-approved protease inhibitors (PIs). The content is based on available

preclinical data and is intended to inform research and drug development efforts in the field of

HIV therapeutics.

Overview of JG-365
JG-365 is a synthetic, substrate-based inhibitor of HIV-1 protease, an enzyme critical for the

lifecycle of the human immunodeficiency virus.[1] Structurally, it is a heptapeptide analog

containing a hydroxyethylamine moiety in place of the scissile peptide bond, which renders it

non-cleavable by the protease.[2] The sequence of JG-365 is Ac-Ser-Leu-Asn-Phe-

ψ[CH(OH)CH₂N]-Pro-Ile-Val-OMe.[2] The presence of this transition-state analog allows JG-
365 to bind with high affinity to the active site of the HIV-1 protease, effectively blocking its

function.[1][2]

Comparative Efficacy of Protease Inhibitors
The inhibitory activity of JG-365 and other PIs is quantified by the inhibition constant (Ki) and

the half-maximal inhibitory or effective concentration (IC50/EC50). A lower value for these

parameters indicates a more potent inhibitor.
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Inhibitor Ki (nM) IC50/EC50 (nM) FDA Approval Year

JG-365 0.24[2] Not Available Investigational

Saquinavir 0.12[3] 37.7[4] 1995[4]

Ritonavir 0.015[3]
4.0 (serum-free IC50)

[5]
1996[3]

Indinavir 0.36[3] Not Available 1996[3]

Lopinavir Not Available
0.69 (serum-free

IC50)[5]
2000

Atazanavir Not Available 2.6 - 5.3[4] 2003

Darunavir 0.016 1 - 2[4] 2006[4]

Note: Direct comparison of Ki and IC50/EC50 values across different studies should be done

with caution due to variations in experimental conditions. Data for JG-365 is limited to its Ki

value from a single study.

Mechanism of Action and Resistance
HIV-1 Protease Inhibition Signaling Pathway
HIV-1 protease is a homodimeric aspartic protease that cleaves newly synthesized Gag and

Gag-Pol polyproteins into mature, functional proteins, a crucial step for the production of

infectious virions. Protease inhibitors, including JG-365, are designed to mimic the transition

state of the natural substrate of the protease. They bind to the active site of the enzyme,

preventing the cleavage of the polyproteins and thus inhibiting viral maturation.
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Caption: Mechanism of HIV-1 Protease Inhibition.

Resistance to Protease Inhibitors
A major challenge in HIV therapy is the emergence of drug-resistant viral strains. Resistance to

PIs arises from mutations in the viral protease gene, which can alter the inhibitor binding site or

the overall conformation of the enzyme, thereby reducing the binding affinity of the inhibitor.[2]

Common primary resistance mutations for established PIs include substitutions at positions

such as D30, V32, M46, I47, G48, I50, I54, L76, V82, I84, and L90.[6] The accumulation of

multiple mutations can lead to high-level resistance.[2]

Resistance Profile of JG-365: Currently, there is no publicly available information on the

specific resistance profile of JG-365. Further studies are required to determine which mutations

confer resistance to this investigational inhibitor and its cross-resistance profile with other PIs.

Experimental Protocols
Detailed experimental protocols for JG-365 are not available in the public domain. However, a

general protocol for an in vitro HIV-1 protease inhibition assay using a fluorogenic substrate is
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provided below as a reference for researchers.

In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic peptide

substrate by recombinant HIV-1 protease.

Materials:

Recombinant HIV-1 Protease

Fluorogenic HIV-1 Protease Substrate (e.g., based on a FRET pair like HiLyte

Fluor™488/QXL™520)[7]

Assay Buffer (e.g., 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol)

Test Compound (e.g., JG-365) and known PI as a positive control

DMSO for compound dilution

96-well black microplate

Fluorescence microplate reader

Experimental Workflow:
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Preparation

Assay Plate Setup

Data Acquisition & Analysis

Prepare serial dilutions of
 test compound (JG-365)
 and control PI in DMSO.

Add diluted inhibitors
 to appropriate wells of a

 96-well plate.

Dilute recombinant HIV-1 Protease
 in assay buffer.

Add diluted HIV-1 Protease
 to all wells except substrate control.

Dilute fluorogenic substrate
 in assay buffer.

Add substrate solution to all wells.

Pre-incubate the plate.

Measure fluorescence intensity kinetically
 (e.g., Ex/Em = 490/520 nm).

Calculate the rate of reaction
 for each well.

Plot percent inhibition vs. inhibitor
 concentration and determine the IC50 value.

Click to download full resolution via product page

Caption: General workflow for an in vitro HIV-1 protease inhibition assay.
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Procedure:

Prepare serial dilutions of the test compound (JG-365) and a known PI (positive control) in

DMSO.

Add a small volume of the diluted compounds to the wells of a 96-well plate. Include wells

with DMSO only as a no-inhibitor control.

Prepare a working solution of recombinant HIV-1 protease in assay buffer and add it to the

wells containing the test compounds.

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

Initiate the reaction by adding the fluorogenic substrate solution to all wells.

Immediately place the plate in a fluorescence microplate reader and measure the increase in

fluorescence over time at the appropriate excitation and emission wavelengths.

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for

each well.

Determine the percent inhibition for each concentration of the test compound relative to the

no-inhibitor control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data

to a dose-response curve to calculate the IC50 value.

Structural Insights
The crystal structure of JG-365 in complex with HIV-1 protease has been determined and is

available in the Protein Data Bank (PDB ID: 2J9J). This structural information is invaluable for

understanding the molecular interactions between the inhibitor and the enzyme's active site,

and can guide the design of new, more potent inhibitors.

Conclusion
JG-365 is a potent in vitro inhibitor of HIV-1 protease with a Ki value in the sub-nanomolar

range, comparable to or better than some first-generation FDA-approved PIs. However, a
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comprehensive evaluation of its efficacy, particularly its activity against a broad range of PI-

resistant HIV-1 strains, is not yet publicly available. Furthermore, its pharmacokinetic

properties, toxicity profile, and clinical trial status remain unknown. The provided comparative

data and general experimental protocols can serve as a foundation for further investigation of

JG-365 and other novel HIV protease inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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